XantPhos-Pd-G2
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Overview
Description
XantPhos-Pd-G2 is a palladium complex known for its significant role in catalysis, particularly in cross-coupling reactions. This compound is characterized by its unique structure, which includes a palladium center coordinated to a xanthene-based ligand with diphenylphosphino and amino-biphenyl groups. The molecular formula of this compound is C51H42ClNOP2Pd, and it has a molecular weight of 888.71 g/mol .
Mechanism of Action
Target of Action
The primary target of Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II) is the palladium-catalyzed cross-coupling reactions . This compound acts as a catalyst in these reactions, facilitating the cross-coupling of a variety of activated, metalated organic compounds with alkyl halides .
Mode of Action
Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II) interacts with its targets by forming a monoligated Pd(0) catalytic species . This is achieved through rapid reductive elimination, which is facilitated by the bulky monodentate biaryl ligand present in the compound . This interaction results in improved reactivity in palladium-catalyzed C-N cross-coupling reactions .
Biochemical Pathways
The compound affects the cross-coupling reactions in biochemical pathways . It catalyzes the selective transformation of organic compounds, enabling specific chemical conversions . The affected pathways and their downstream effects are primarily related to the synthesis of various pharmaceuticals, including antihypertensive drugs and antibiotics .
Result of Action
The molecular and cellular effects of Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II)'s action are seen in the successful cross-coupling of activated, metalated organic compounds with alkyl halides . This results in the synthesis of diverse organic compounds, which can be used in the creation of various pharmaceuticals .
Action Environment
The action, efficacy, and stability of Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II) are influenced by several environmental factors. It is stable in air, moisture, and thermal conditions . It also has good solubility in a wide range of common organic solvents . These properties make it an excellent reagent for palladium-catalyzed cross-coupling reactions in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XantPhos-Pd-G2 typically involves the reaction of 4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene with palladium chloride and 2-amino-1,1-biphenyl. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the palladium complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: XantPhos-Pd-G2 is primarily involved in cross-coupling reactions, such as:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Buchwald-Hartwig Amination
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, such as potassium carbonate or sodium hydroxide, and are carried out in organic solvents like toluene or dimethylformamide. The reactions are often performed under an inert atmosphere to prevent oxidation of the palladium catalyst .
Major Products: The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
XantPhos-Pd-G2 has a wide range of applications in scientific research:
- Chemistry : Used as a catalyst in various cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
- Biology : Employed in the synthesis of biologically active molecules and natural products.
- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : Applied in the production of fine chemicals, polymers, and advanced materials .
Comparison with Similar Compounds
XantPhos-Pd-G2 is unique due to its xanthene-based ligand, which provides both electronic and steric properties that enhance its catalytic activity. Similar compounds include:
- Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
- XantPhos Pd G3
- XPhos Pd G2
These compounds also serve as catalysts in cross-coupling reactions but may differ in their reactivity, stability, and selectivity .
Properties
CAS No. |
1375325-77-1 |
---|---|
Molecular Formula |
C51H42ClNOP2Pd |
Molecular Weight |
888.7 g/mol |
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;palladium(2+);2-phenylaniline;chloride |
InChI |
InChI=1S/C39H32OP2.C12H10N.ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
FAEFBQZYGQRYRN-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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